8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE
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Overview
Description
8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family This compound is characterized by the presence of a chlorine atom at the 8th position and a methylthio group at the 3rd position of the imidazo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE typically involves cyclocondensation reactions. One common method includes the reaction of 2-chloro-3-nitropyrazine with methylthiourea under basic conditions, followed by cyclization to form the imidazo[1,5-a]pyrazine core. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production. The scalability of the synthesis process ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Iron powder, HCl
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Amino or thiol-substituted imidazo[1,5-a]pyrazines
Scientific Research Applications
8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyridine: Another related compound with a different ring fusion pattern.
Imidazo[1,2-a]pyrazine: A closely related compound with different substitution patterns
Uniqueness
8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE is unique due to the specific positioning of the chlorine and methylthio groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C7H6ClN3S |
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Molecular Weight |
199.66 g/mol |
IUPAC Name |
8-chloro-3-methylsulfanylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-4-5-6(8)9-2-3-11(5)7/h2-4H,1H3 |
InChI Key |
MVWYJNFHMGVMKB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2N1C=CN=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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